molecular formula C16H13N3O2S B14872737 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B14872737
M. Wt: 311.4 g/mol
InChI Key: YCNJJIPTBKGWCL-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)thiazol-2-yl)nicotinamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)nicotinamide typically involves the reaction of 4-methoxyphenylthiazole with nicotinoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxyphenyl)thiazol-2-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(4-methoxyphenyl)thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-methoxyphenyl)thiazol-2-yl)nicotinamide stands out due to its combination of biological activities, including enzyme inhibition, antimicrobial, and anticancer properties. Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C16H13N3O2S/c1-21-13-6-4-11(5-7-13)14-10-22-16(18-14)19-15(20)12-3-2-8-17-9-12/h2-10H,1H3,(H,18,19,20)

InChI Key

YCNJJIPTBKGWCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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